- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38
Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)
3-Bromo-1-(p-toluenesulfonyl)indole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-1-tosyl-1H-indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
- 3-bromo-1-(4-methylphenyl)sulfonylindole
- 3-Bromo-1-(p-toluenesulfonyl)indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
- 3-bromo-1-(4-toluenesulfonyl)indole
- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
- 3-bromo-1-tosylindole
- 3-Bromo-N-(p-toluenesulfonyl)indole
- 3-bromo-N-tosylindole
- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- CS-M3673
- DTXSID40458900
- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
- VQWIINXTMHBRDW-UHFFFAOYSA-N
- AKOS015835805
- DB-128244
- SCHEMBL517434
- AB49974
- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
- MFCD09260442
- BS-23046
- 90481-77-9
-
- MDL: MFCD09260442
- Inchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
- InChI Key: VQWIINXTMHBRDW-UHFFFAOYSA-N
- SMILES: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 348.97700
- Monoisotopic Mass: 348.97721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 47.4Ų
Experimental Properties
- Density: 1.51
- Boiling Point: 502.8 °C at 760 mmHg
- Flash Point: 257.9 °C
- PSA: 47.45000
- LogP: 5.03000
3-Bromo-1-(p-toluenesulfonyl)indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1-(p-toluenesulfonyl)indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B688463-100mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B688463-250mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B688463-500mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B688463-1g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95% | 25g |
$223 | 2021-08-05 | |
| Chemenu | CM147240-5g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 25g |
$*** | 2023-03-31 | |
| Chemenu | CM147240-100g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 100g |
$*** | 2023-03-31 | |
| abcr | AB273212-1 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 1 g |
€76.00 | 2023-07-20 | ||
| abcr | AB273212-5 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 5 g |
€161.00 | 2023-07-20 |
3-Bromo-1-(p-toluenesulfonyl)indole Production Method
Production Method 1
Production Method 2
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865
Production Method 3
- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives, Synlett, 2021, 32(10), 1034-1038
Production Method 4
- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles, Organic Letters, 2017, 19(16), 4275-4278
Production Method 5
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718
Production Method 6
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38
Production Method 7
1.2 Reagents: 2-Methyl-2-butene ; rt
- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination, JACS Au, 2022, 2(4), 793-800
Production Method 8
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300
3-Bromo-1-(p-toluenesulfonyl)indole Raw materials
- Indole
- Boc-NH-PEG1-OH
- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid
- 1-(p-Toluenesulfonyl)indole
3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products
3-Bromo-1-(p-toluenesulfonyl)indole Suppliers
3-Bromo-1-(p-toluenesulfonyl)indole Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-Bromo-1-(p-toluenesulfonyl)indole
Professional Introduction to 3-Bromo-1-(p-toluenesulfonyl)indole (CAS No: 90481-77-9)
3-Bromo-1-(p-toluenesulfonyl)indole (CAS No: 90481-77-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its brominated indole core functionalized with a p-toluenesulfonyl group, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable for exploring novel therapeutic agents and understanding the mechanisms of biological pathways.
The indole scaffold is a prominent motif in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position and a p-toluenesulfonyl group at the 1-position enhances the reactivity and utility of this molecule in synthetic chemistry. Specifically, the bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the tosyl group provides stability and facilitates further functionalization through nucleophilic substitution or elimination reactions.
In recent years, 3-Bromo-1-(p-toluenesulfonyl)indole has been employed in the development of small-molecule inhibitors targeting various disease-related proteins. For instance, its structural framework has been utilized to design inhibitors of enzymes involved in cancer metabolism and signal transduction. The combination of the bromine and tosyl groups allows for precise tuning of electronic properties, enabling the optimization of binding affinity and selectivity against target proteins.
One notable application of 3-Bromo-1-(p-toluenesulfonyl)indole is in the synthesis of indole-based heterocycles, which are known for their diverse biological functions. Researchers have leveraged this compound to construct complex molecular architectures that mimic natural products with potent pharmacological effects. The ability to introduce further modifications at the 3-position and other sites on the indole ring has opened up new avenues for drug discovery.
The role of 3-Bromo-1-(p-toluenesulfonyl)indole in medicinal chemistry has been further highlighted by its use in probing protein-protein interactions. The indole moiety can interact with aromatic residues in proteins, while the bromine atom serves as a handle for chemical cross-linking or affinity labeling techniques. Such approaches have provided insights into the structural basis of protein function and have facilitated the identification of novel drug targets.
Recent advances in computational chemistry have also enhanced the utility of 3-Bromo-1-(p-toluenesulfonyl)indole as a building block. Molecular modeling studies have demonstrated how its structural features can be optimized to improve binding interactions with biological targets. These studies have guided synthetic efforts toward designing more effective derivatives with improved pharmacokinetic properties.
The versatility of 3-Bromo-1-(p-toluenesulfonyl)indole extends to its application in materials science, where it has been explored as a precursor for functional materials with unique electronic properties. The indole core can be incorporated into organic semiconductors or light-emitting diodes (OLEDs), leveraging its ability to form stable π-conjugated systems. Such applications highlight the broad potential of this compound beyond traditional pharmaceuticals.
In conclusion, 3-Bromo-1-(p-toluenesulfonyl)indole (CAS No: 90481-77-9) represents a valuable tool in synthetic chemistry and drug discovery. Its unique structural features enable diverse applications across multiple disciplines, from medicinal biology to materials science. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play an increasingly important role in developing innovative solutions for global health challenges.
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